Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15155179
InChI: InChI=1S/C20H21N3O7/c1-28-18-6-3-13(11-17(18)23(26)27)19(24)21-14-4-5-16(15(12-14)20(25)29-2)22-7-9-30-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,24)
SMILES:
Molecular Formula: C20H21N3O7
Molecular Weight: 415.4 g/mol

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate

CAS No.:

Cat. No.: VC15155179

Molecular Formula: C20H21N3O7

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate -

Specification

Molecular Formula C20H21N3O7
Molecular Weight 415.4 g/mol
IUPAC Name methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate
Standard InChI InChI=1S/C20H21N3O7/c1-28-18-6-3-13(11-17(18)23(26)27)19(24)21-14-4-5-16(15(12-14)20(25)29-2)22-7-9-30-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,24)
Standard InChI Key XMTISMPLUGGRDE-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)[N+](=O)[O-]

Introduction

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a complex organic compound belonging to the class of benzoate esters. It features a morpholine moiety, a nitro group, and methoxy substituents, which are indicative of potential applications in medicinal chemistry and material science. This compound is classified as an aromatic amide due to the presence of the amide functional group and is categorized under organic compounds used in pharmaceutical research due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-hydroxy-3-methoxy-5-nitro-benzaldehyde and 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions. The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the final product.

Potential Applications

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate has potential applications in various scientific fields, including:

  • Medicinal Chemistry: The presence of a morpholine moiety and nitro group suggests potential pharmacological activities, making it a candidate for drug development.

  • Material Science: Its complex structure and functional groups may contribute to novel material properties.

Research Findings

Research into similar compounds suggests that modifications in substituents can significantly impact their pharmacodynamics and pharmacokinetics. The nitro group may participate in redox reactions, while the morpholine and benzamido groups can form hydrogen bonds and hydrophobic interactions with biological macromolecules, potentially modulating enzyme activity or receptor signaling pathways.

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